GPR52 agonist-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

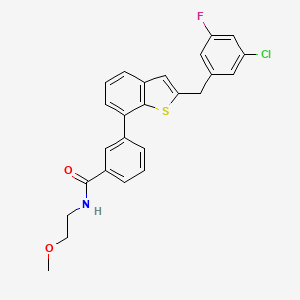

Molecular Formula |

C25H21ClFNO2S |

|---|---|

Molecular Weight |

454.0 g/mol |

IUPAC Name |

3-[2-[(3-chloro-5-fluorophenyl)methyl]-1-benzothiophen-7-yl]-N-(2-methoxyethyl)benzamide |

InChI |

InChI=1S/C25H21ClFNO2S/c1-30-9-8-28-25(29)19-6-2-4-17(13-19)23-7-3-5-18-14-22(31-24(18)23)12-16-10-20(26)15-21(27)11-16/h2-7,10-11,13-15H,8-9,12H2,1H3,(H,28,29) |

InChI Key |

YNXYTOJEFCKHEM-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC(=O)C1=CC=CC(=C1)C2=CC=CC3=C2SC(=C3)CC4=CC(=CC(=C4)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

GPR52 Agonist-1: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of GPR52 agonist-1, a promising therapeutic agent. G protein-coupled receptor 52 (GPR52) is an orphan receptor primarily expressed in the brain, particularly in the striatum and cortex, making it a key target for neuropsychiatric disorders.[1] This document details the signaling pathways activated by GPR52 agonists, presents quantitative data for various tool compounds, and outlines the experimental protocols used to elucidate these mechanisms.

Core Signaling Pathway: Gs/cAMP Activation

The principal mechanism of action for GPR52 agonists is the activation of the Gαs/olf (Gs/olf) protein-coupled signaling cascade.[1][2] Upon agonist binding, GPR52 undergoes a conformational change that facilitates the exchange of GDP for GTP on the associated Gαs subunit. This activation of Gαs leads to the stimulation of adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3] The resulting increase in intracellular cAMP levels is a hallmark of GPR52 agonism.[3]

This primary signaling pathway has significant downstream consequences, most notably the modulation of dopaminergic and glutamatergic neurotransmission, which are critical in the pathophysiology of conditions like schizophrenia and Huntington's disease.

Signaling Pathway Diagram

Secondary and Non-Canonical Signaling Pathways

Beyond the primary Gs/cAMP axis, GPR52 activation initiates other signaling events that contribute to its overall pharmacological profile.

β-Arrestin Recruitment and ERK Phosphorylation

GPR52 agonists can also induce the recruitment of β-arrestin. This interaction can lead to the activation of downstream signaling cascades, including the phosphorylation of extracellular signal-regulated kinase (ERK). This pathway is distinct from G protein-mediated signaling and can contribute to different cellular responses.

PKA-Independent cAMP-Mediated Signaling

In the context of Huntington's disease, GPR52 has been shown to promote the accumulation of the huntingtin protein (HTT) through a cAMP-dependent but PKA-independent pathway. This unique signaling cascade involves a guanine nucleotide exchange factor (GEF) and the activation of Rab39B, leading to the stabilization of HTT.

Crosstalk with Dopamine and Glutamate Receptors

GPR52's mechanism of action is intricately linked to its co-localization with other key neurotransmitter receptors.

-

In the Striatum: GPR52 is co-expressed with dopamine D2 receptors (D2R) on medium spiny neurons. The increase in cAMP from GPR52 activation functionally opposes the Gi/o-coupled signaling of D2R, which inhibits adenylyl cyclase. This suggests that GPR52 agonists can act as functional D2R antagonists.

-

In the Cortex: GPR52 is co-localized with dopamine D1 receptors (D1R) and NMDA receptors. Activation of GPR52 can potentiate NMDA receptor-mediated activity through a PKA-dependent mechanism, potentially enhancing cognitive function.

Crosstalk Signaling Diagram

Quantitative Data for GPR52 Agonists

The following table summarizes the in vitro potency and efficacy of several known GPR52 agonists. This data is crucial for comparing the pharmacological properties of different chemical scaffolds.

| Compound Name/ID | Assay Type | Cell Line | Potency (EC50) | Efficacy (Emax) | Reference |

| This compound | cAMP Accumulation | Not Specified | pEC50 = 7.53 | Not Specified | |

| TP-024 (FTBMT) | cAMP Accumulation | Not Specified | 75 nM | Not Specified | |

| PW0787 | cAMP Accumulation | Not Specified | 135 nM | Not Specified | |

| Compound 4 | cAMP Accumulation | Not Specified | 30 nM | 79.8% (relative to Compound 15) | |

| HTL0041178 (1) | Recombinant Functional Assay | Not Specified | Not Specified | Full agonist | |

| Compound 12c | GloSensor cAMP | HEK293 | Nanomolar range | Enhanced efficacy | |

| Tool Compound | cAMP Accumulation | Stably transfected HEK | 30 nM | Robust increase |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize GPR52 agonists.

In Vitro cAMP Accumulation Assay (GloSensor™)

This protocol is a representative method for measuring intracellular cAMP levels following GPR52 agonist stimulation.

Objective: To quantify the dose-dependent increase in intracellular cAMP in response to a GPR52 agonist.

Materials:

-

HEK293 cells transiently or stably expressing human GPR52.

-

GloSensor™ cAMP Reagent (Promega).

-

DMEM/F-12 medium with 10% FBS.

-

CO2-resistant medium (e.g., Gibco™ HBSS).

-

White, opaque 384-well assay plates.

-

GPR52 agonist stock solution (in DMSO).

Procedure:

-

Cell Culture and Plating:

-

Culture HEK293-GPR52 cells in DMEM/F-12 with 10% FBS at 37°C and 5% CO2.

-

On the day of the assay, harvest cells and resuspend in CO2-resistant medium containing the GloSensor™ cAMP Reagent.

-

Plate the cell suspension into white, opaque 384-well plates.

-

-

Compound Preparation:

-

Perform a serial dilution of the GPR52 agonist in an appropriate vehicle (e.g., 0.5% DMSO in HBSS) to create a dose-response curve.

-

-

Assay Protocol:

-

Equilibrate the cells with the GloSensor™ reagent for the manufacturer-recommended time at room temperature.

-

Add the diluted GPR52 agonist to the wells.

-

Incubate for 15-30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to a vehicle control (0% activation) and a maximal stimulation control (e.g., a known full agonist or forskolin, 100% activation).

-

Plot the normalized response against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

-

In Vivo Methamphetamine-Induced Hyperlocomotion Assay

This protocol assesses the potential antipsychotic-like activity of a GPR52 agonist in a rodent model.

Objective: To determine if a GPR52 agonist can attenuate the hyperlocomotor activity induced by methamphetamine.

Materials:

-

Male C57BL/6 mice.

-

GPR52 agonist.

-

Methamphetamine hydrochloride.

-

Vehicle (e.g., saline, 20% HP-β-CD).

-

Open-field activity chambers equipped with infrared beams.

Procedure:

-

Acclimation:

-

Acclimate mice to the testing room and the open-field chambers for at least 60 minutes prior to the experiment.

-

-

Dosing:

-

Administer the GPR52 agonist or vehicle via the desired route (e.g., intraperitoneal, oral) at a specified pretreatment time (e.g., 30-60 minutes).

-

Administer methamphetamine (e.g., 1-2 mg/kg, i.p.) or saline.

-

-

Locomotor Activity Recording:

-

Immediately place the mice back into the open-field chambers.

-

Record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

-

-

Data Analysis:

-

Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).

-

Compare the total locomotor activity between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in methamphetamine-induced locomotion by the GPR52 agonist indicates antipsychotic-like potential.

-

Experimental Workflow Diagrams

Conclusion

This compound exerts its effects primarily through the activation of the Gs/cAMP signaling pathway, leading to increased intracellular cAMP levels. This mechanism is central to its ability to modulate dopaminergic and glutamatergic neurotransmission in key brain regions. Furthermore, secondary signaling pathways involving β-arrestin and PKA-independent mechanisms contribute to its complex pharmacological profile. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and develop GPR52 agonists as novel therapeutics for neuropsychiatric disorders.

References

- 1. Characterisation of inverse agonism of the orphan-G protein-coupled receptor GPR52 by cannabinoid ligands Cannabidiol and O-1918 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orphan receptor-GPR52 inverse agonist efficacy in ameliorating chronic stress-related deficits in reward motivation and phasic accumbal dopamine activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]

GPR52 Agonist-1 Signaling Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 52 (GPR52) is an orphan receptor predominantly expressed in the central nervous system, particularly in the striatum and prefrontal cortex. As a Gs/olf-coupled GPCR, its activation initiates a cascade of intracellular signaling events with significant implications for neuronal function. This has positioned GPR52 as a promising therapeutic target for neuropsychiatric disorders such as schizophrenia.[1][2] This technical guide provides an in-depth overview of the GPR52 agonist-1 signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Core Signaling Pathways

Activation of GPR52 by an agonist, such as this compound, triggers a multifaceted signaling cascade. The primary pathway involves the canonical Gs-cAMP route, but evidence also points to the involvement of β-arrestin and other non-canonical pathways.

Gs-cAMP-PKA-CREB Signaling Pathway

The principal mechanism of action for GPR52 agonists is the activation of the Gs alpha subunit of the associated heterotrimeric G protein.[1] This initiates a well-defined signaling cascade:

-

G Protein Activation: Upon agonist binding, GPR52 undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gαs subunit. This leads to the dissociation of Gαs-GTP from the Gβγ dimer.

-

Adenylyl Cyclase Activation: The activated Gαs-GTP subunit stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1]

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).

-

CREB Phosphorylation and Gene Transcription: Activated PKA can then phosphorylate the cAMP response element-binding protein (CREB), which translocates to the nucleus and modulates the transcription of target genes.[1]

β-Arrestin and ERK Signaling Pathway

Beyond G protein-dependent signaling, GPR52 activation can also engage β-arrestin, leading to the activation of the extracellular signal-regulated kinase (ERK) pathway.

-

GPCR Kinase (GRK) Phosphorylation: Agonist-bound GPR52 is phosphorylated by G protein-coupled receptor kinases (GRKs).

-

β-Arrestin Recruitment: This phosphorylation promotes the recruitment of β-arrestin to the intracellular domains of the receptor.

-

ERK Activation: β-arrestin acts as a scaffold protein, bringing components of the MAPK cascade, such as RAF, MEK, and ERK, into proximity, leading to the phosphorylation and activation of ERK1/2.

cAMP-Dependent, PKA-Independent Pathway

A less conventional signaling branch has been identified, linking GPR52 to the regulation of huntingtin (HTT) protein levels. This pathway is cAMP-dependent but PKA-independent.

-

cAMP Accumulation: Agonist activation of GPR52 leads to an increase in intracellular cAMP.

-

GEF Activation: This rise in cAMP activates an as-yet-unidentified Guanine Nucleotide Exchange Factor (GEF).

-

Rab39B Activation: The activated GEF promotes the activation of the small GTPase Rab39B.

-

HTT Stabilization: Activated Rab39B is involved in the stabilization and accumulation of the huntingtin protein.

Quantitative Data for GPR52 Ligands

The following tables summarize key quantitative data for various GPR52 agonists and antagonists. These values are essential for comparing the potency and efficacy of different compounds.

Table 1: GPR52 Agonist Potency and Efficacy

| Compound | EC50 (nM) | pEC50 | Emax (%) | Reference |

| This compound (7m) | 30 | 7.53 | 79.8 (relative to compound 15) | |

| Compound 4 | 119 | - | ~3-fold over basal | |

| Compound 5 | 21 | - | 103 (relative to compound 15) | |

| Compound 8 | 119 | - | - | |

| Compound 9 | 135 | - | 136 (relative to compound 8) | |

| Compound 10 | 27.5 | - | - | |

| PW0787 (12c) | 135 | - | - | |

| HTL0041178 | - | 7.55 (rat GPR52) | Full agonist | |

| FTBMT (TP-024) | 75 | - | - |

Table 2: GPR52 Antagonist/Inverse Agonist Potency

| Compound | IC50 (µM) | pIC50 | Notes | Reference |

| Compound 12 | 0.63 | - | Antagonist | |

| Cannabidiol (CBD) | - | 5.61 | Inverse Agonist | |

| O-1918 | - | 5.45 | Inverse Agonist |

Experimental Protocols

Detailed methodologies for key assays are provided below to facilitate the characterization of GPR52 agonists and their signaling pathways.

cAMP Accumulation Assay (GloSensor™)

This protocol describes a bioluminescent assay to measure cAMP levels in cells expressing GPR52.

Materials:

-

HEK293 cells stably or transiently expressing human GPR52

-

GloSensor™ cAMP Reagent (Promega)

-

CO2-independent medium

-

White, opaque 96-well or 384-well plates

-

This compound and other test compounds

-

Luminometer

Procedure:

-

Cell Seeding: Seed GPR52-expressing HEK293 cells in white, opaque multi-well plates at a density optimized for the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

-

GloSensor™ Reagent Equilibration: On the day of the assay, aspirate the cell culture medium and replace it with CO2-independent medium containing the GloSensor™ cAMP Reagent. Incubate at room temperature for 2 hours to allow the reagent to equilibrate.

-

Compound Addition: Prepare serial dilutions of this compound and other test compounds in the assay buffer. Add the compounds to the wells.

-

Signal Measurement: After a 15-30 minute incubation at room temperature, measure luminescence using a plate-reading luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

β-Arrestin Recruitment Assay (Tango™)

This protocol outlines a method to measure the recruitment of β-arrestin to GPR52 upon agonist stimulation.

Materials:

-

HTLA cells (HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV protease fusion)

-

GPR52-Tango plasmid (GPCR fused to a transcription factor)

-

Transfection reagent

-

White, opaque 96-well plates

-

Luciferase assay substrate

-

Luminometer

Procedure:

-

Transfection: Co-transfect HTLA cells with the GPR52-Tango plasmid.

-

Cell Seeding: After 24 hours, seed the transfected cells into white, opaque 96-well plates.

-

Compound Treatment: The following day, treat the cells with serial dilutions of this compound or other test compounds. Incubate for 6-24 hours.

-

Luciferase Assay: Add the luciferase assay substrate to the wells according to the manufacturer's instructions.

-

Signal Measurement: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Generate dose-response curves to determine the potency and efficacy of the compounds in promoting β-arrestin recruitment.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of ERK1/2 phosphorylation in response to GPR52 agonist stimulation.

Materials:

-

HEK293 or other suitable cells expressing GPR52

-

Cell culture plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture GPR52-expressing cells to 70-80% confluency. Serum-starve the cells for 4-12 hours before treating with this compound for various time points (e.g., 5, 10, 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against p-ERK1/2. Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Data Analysis: Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation relative to the untreated control.

Conclusion

The GPR52 receptor and its agonist-induced signaling pathways represent a compelling area of research with significant therapeutic potential. The intricate network of Gs-cAMP, β-arrestin-ERK, and other non-canonical pathways underscores the complexity of GPR52-mediated cellular responses. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the full therapeutic utility of targeting the GPR52 signaling pathway.

References

The Binding Affinity and Kinetics of GPR52 Agonists: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding characteristics of agonists targeting the G protein-coupled receptor 52 (GPR52), a promising therapeutic target for a range of central nervous system disorders. Due to the challenges in obtaining direct binding affinity data for GPR52 agonists, this document focuses on functional potency as determined by cell-based assays, which serves as a crucial surrogate for assessing agonist interaction with the receptor. Furthermore, we present kinetic data for a known GPR52 radioligand to illustrate the principles of determining association and dissociation rates at this receptor.

GPR52 Signaling Pathway

GPR52 is a class A orphan G protein-coupled receptor that is predominantly coupled to the Gs alpha subunit (Gαs). Upon agonist binding, GPR52 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), ultimately modulating gene expression and cellular responses. Additionally, GPR52 has been shown to engage β-arrestin pathways, which can mediate G protein-independent signaling.

The Orphan Receptor GPR52: A Prime Target for Neuropsychiatric Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

G protein-coupled receptor 52 (GPR52) is a highly conserved, orphan receptor predominantly expressed in the brain, particularly in regions critical for motor function, cognition, and emotion, such as the striatum and cortex.[1][2] Despite extensive research, an endogenous ligand for GPR52 has yet to be identified, classifying it as an orphan receptor.[1][3] This lack of a known natural activator presents both a challenge and a significant opportunity in neuropharmacology. GPR52's strategic localization and its role in modulating key neurotransmitter systems, including dopamine and glutamate, have positioned it as a promising therapeutic target for a range of central nervous system (CNS) disorders, most notably schizophrenia and Huntington's disease.[1]

This technical guide provides a comprehensive overview of GPR52, focusing on its core characteristics, signaling pathways, and the experimental methodologies employed in its study. While the endogenous ligand remains elusive, this document will delve into the wealth of information generated through the use of synthetic ligands, offering valuable insights for researchers and drug development professionals seeking to unlock the therapeutic potential of this intriguing orphan receptor.

GPR52: An Overview

GPR52 is a Class A G protein-coupled receptor (GPCR) that couples to the Gs/olf family of G proteins. Its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is fundamental to the receptor's function and its proposed role in neuronal modulation.

Expression and Localization

GPR52 exhibits a highly specific expression pattern within the CNS. It is most abundantly found in the striatum, a key component of the basal ganglia involved in motor control, reward, and cognition. Notably, within the striatum, GPR52 is co-localized with dopamine D2 receptors on medium spiny neurons. It is also expressed in the prefrontal cortex, where it is found on neurons expressing dopamine D1 receptors. This differential co-localization is a cornerstone of the therapeutic hypothesis for targeting GPR52.

Therapeutic Rationale

The therapeutic potential of GPR52 stems from its ability to modulate dopaminergic signaling. In the striatum, activation of Gs-coupled GPR52 is thought to functionally oppose the effects of Gi-coupled dopamine D2 receptors. This suggests that GPR52 agonists could mimic the effects of D2 receptor antagonists, a primary mechanism of action for many antipsychotic drugs. Conversely, in the prefrontal cortex, GPR52 activation may potentiate D1 receptor signaling, which is associated with improved cognitive function. This dual action makes GPR52 agonists attractive candidates for treating both the positive and negative/cognitive symptoms of schizophrenia.

For Huntington's disease, a neurodegenerative disorder characterized by the accumulation of mutant huntingtin (mHTT) protein, GPR52 has emerged as a potential target for disease modification. Studies have shown that genetic knockout or pharmacological antagonism of GPR52 can reduce mHTT levels and alleviate disease-related phenotypes in animal models.

GPR52 Signaling Pathways

The primary signaling pathway for GPR52 involves the canonical Gs/cAMP cascade. However, evidence also suggests the involvement of non-canonical pathways, such as β-arrestin-mediated signaling.

Canonical Gs/cAMP Pathway

Upon activation, GPR52 undergoes a conformational change that allows it to bind and activate the Gs/olf G protein. This leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. Adenylyl cyclase then converts ATP to cAMP. The subsequent increase in intracellular cAMP can activate protein kinase A (PKA), which phosphorylates a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and neuronal function.

References

An In-depth Technical Guide to the Structure-Activity Relationship of GPR52 Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) for agonists of the G protein-coupled receptor 52 (GPR52). GPR52 is an orphan receptor primarily expressed in the brain, making it a promising therapeutic target for neuropsychiatric disorders.[1] This document details the receptor's signaling pathways, summarizes key SAR findings from medicinal chemistry campaigns, outlines relevant experimental protocols, and presents this information in a structured format for drug development professionals.

Introduction to GPR52

G protein-coupled receptor 52 (GPR52) is a class A orphan GPCR, meaning its endogenous ligand has not yet been identified.[2] It is highly expressed in brain regions critical for motor function, cognition, and emotion, such as the striatum and cortex.[1] GPR52 is exclusively colocalized with dopamine D2 receptors in the medium spiny neurons (MSNs) of the striatum and has a lesser expression in the medial prefrontal cortex.[3] The receptor couples to Gαs/olf proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3] Due to this signaling mechanism, GPR52 activation can counteract the signaling of Gi/o-coupled D2 receptors. This unique pharmacological profile suggests that GPR52 agonists could offer a novel therapeutic approach for conditions like schizophrenia, with the potential to address both positive and negative symptoms. An orally available GPR52 agonist, HTL0048149, has already advanced into Phase I human clinical trials for the treatment of schizophrenia.

The GPR52 Signaling Pathway

GPR52 activation initiates a cascade of intracellular events primarily through the cAMP pathway. This pathway is central to its therapeutic potential, as it directly modulates neuronal function and interacts with other key neurotransmitter systems.

-

Activation and G-Protein Coupling : Upon agonist binding, GPR52 undergoes a conformational change, activating the associated Gαs/olf protein.

-

Adenylyl Cyclase and cAMP Production : The activated Gαs/olf subunit stimulates adenylyl cyclase (AC), an enzyme that converts ATP into cAMP. GPR52 is noted to have a high level of basal activity, meaning it can signal without an agonist present.

-

Downstream Effectors : The rise in intracellular cAMP levels activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which regulates gene expression.

-

Interaction with Dopamine and Glutamate Signaling : In striatal neurons, the GPR52-mediated increase in cAMP opposes the effects of D2 receptor activation, which inhibits adenylyl cyclase. In the frontal cortex, this pathway may potentiate N-methyl-d-aspartate (NMDA) receptor activity, similar to D1 receptor signaling, which could be beneficial for cognitive symptoms.

Structure-Activity Relationship (SAR) of GPR52 Agonists

Medicinal chemistry efforts have led to the discovery of several distinct series of GPR52 agonists. This section focuses on the SAR of the benzothiophene series, to which "GPR52 agonist-1" belongs, and the indoline-carboxamide series.

A novel series of GPR52 agonists based on a 1-(1-benzothiophen-7-yl)-1H-pyrazole scaffold was developed to improve the physicochemical properties of earlier compounds, such as high lipophilicity and poor aqueous solubility. "this compound" (also referred to as compound 7m) is a potent, orally active, and blood-brain barrier penetrant agonist from a related benzothiophene series with a pEC₅₀ value of 7.53.

Table 1: SAR of Benzothiophene Analogs

| Compound | Core Structure Modification | R Group (Benzamide) | pEC₅₀ | Key Observations |

|---|---|---|---|---|

| 1b | Phenyl at 7-position | Methoxyethyl | - | Orally active but high lipophilicity. |

| Analog 1 | Pyrazole at 7-position | Methoxyethyl | - | Reduced lipophilicity. |

| Analog 2 | 3-Methylpyrazole at 7-position | Methoxyethyl | - | Increased agonistic activity. |

| Analog 3 | 3,5-Dimethylpyrazole at 7-position | 2-Hydroxy-2-methylpropyl | - | Maintained activity with improved solubility. |

| 7m (Agonist-1) | 3-[2-(3-Chloro-5-fluorobenzyl)] | Methoxyethyl | 7.53 | Potent with good pharmacokinetic properties. |

-

Core Modification : Replacing a benzene ring with heterocyclic rings like pyrazole was effective in reducing lipophilicity (logD).

-

Pyrazole Substitution : Introducing methyl groups onto the pyrazole ring, particularly at the 3-position, enhanced GPR52 agonistic activity.

-

Solubility Enhancement : Further substitution on the pyrazole ring and introduction of a hydroxyl group on the benzamide side chain significantly improved aqueous solubility while maintaining potency.

A systematic SAR study was conducted on a series of indoline-carboxamide based agonists, leading to the identification of several potent compounds, including PW0787 (compound 12c).

Table 2: SAR of Indoline-Carboxamide Analogs

| Compound | R¹ (Indoline) | R² (Linker) | R³ (Aromatic Moiety) | EC₅₀ (nM) | Efficacy (Eₘₐₓ %) |

|---|---|---|---|---|---|

| 4 (Ref.) | H | -CH₂- | 4-Fluorophenyl | 119 | 100 |

| 12c (PW0787) | H | -CH₂- | 2,4-Difluorophenyl | 135 | 115 |

| 23a | H | -CH₂- | 2-Thienyl | 104 | 126 |

| 23d | H | -CH₂- | 3-Thienyl | 100 | 124 |

Data extracted from Wang, Felsing et al. J. Med. Chem. 2020 and related summaries.

-

Aromatic Moieties : The two lower aromatic moieties were found to be amenable to modification, with various substituents modulating both agonist potency and efficacy. For instance, replacing the phenyl group with thiophene rings (23a, 23d) maintained or slightly improved potency.

-

Linker and Carboxamide : Modifications to the carboxamide and heterocyclic linkers were generally detrimental to agonist potency.

-

Indoline Ring : Breaking the nitrogen-containing ring of the indoline system into more flexible variants led to an increase in both potency (EC₅₀ values around 40 nM) and efficacy.

Experimental Protocols

The characterization of GPR52 agonists involves a combination of in vitro functional assays and in vivo behavioral models to establish potency, efficacy, and therapeutic potential.

This is the primary assay used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of GPR52 agonists.

-

Cell Line : Human Embryonic Kidney (HEK293) cells transiently expressing human GPR52 are commonly used.

-

Assay Principle : The assay measures the accumulation of intracellular cAMP following agonist stimulation. The GloSensor™ cAMP assay is frequently employed, which uses a genetically engineered luciferase that emits light in the presence of cAMP.

-

Methodology :

-

Cell Culture and Transfection : HEK293 cells are cultured and then transiently transfected with a plasmid containing the human GPR52 gene and the GloSensor™ cAMP plasmid.

-

Compound Treatment : The transfected cells are plated in multi-well plates and incubated with a range of concentrations of the test compounds (e.g., twelve-point concentration response from 0.1 nM to 30 µM). A vehicle control (e.g., 0.5% DMSO) is used to establish the basal cAMP level.

-

Signal Detection : After incubation, a luciferin-containing substrate is added, and luminescence is measured using a plate reader. The luminescence signal is directly proportional to the intracellular cAMP concentration.

-

Data Analysis : The data are normalized to the vehicle control (0%) and a reference agonist (100%). Potency (EC₅₀) and efficacy (Eₘₐₓ) values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

-

This behavioral model is used to assess the antipsychotic-like potential of GPR52 agonists.

-

Animal Model : Mice are typically used for this assay.

-

Principle : Psychostimulants like methamphetamine or amphetamine increase dopamine levels, leading to hyperlocomotor activity in rodents. This is considered a model for the positive symptoms of psychosis. An effective antipsychotic agent is expected to attenuate this hyperactivity.

-

Methodology :

-

Acclimation : Animals are acclimated to the testing environment (e.g., open-field arenas).

-

Compound Administration : Test compounds (e.g., this compound at 3, 10, 30 mg/kg) are administered orally (PO) or via another relevant route. A vehicle control group and a positive control group (e.g., a known antipsychotic like risperidone) are included.

-

Psychostimulant Challenge : After a set pretreatment time, animals are challenged with a dose of a psychostimulant (e.g., methamphetamine).

-

Locomotor Activity Measurement : Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified period (e.g., 120 minutes) using automated activity monitors.

-

Data Analysis : The locomotor activity of the compound-treated groups is compared to the vehicle-treated group. A statistically significant reduction in hyperlocomotion indicates antipsychotic-like activity.

-

Conclusion

The development of GPR52 agonists represents a promising avenue for novel antipsychotic therapies. Structure-activity relationship studies have successfully identified multiple chemical series, including benzothiophenes and indoline-carboxamides, with potent and brain-penetrant agonists. Key SAR insights indicate that modulation of aromatic substituents and optimization of core heterocyclic systems are crucial for enhancing potency and improving physicochemical properties like solubility and lipophilicity. The established experimental workflow, from in vitro cAMP assays to in vivo behavioral models, provides a robust framework for identifying and advancing clinical candidates. Continued research focusing on optimizing the balance between potency, selectivity, and pharmacokinetic properties will be critical for the successful clinical development of GPR52-targeted therapeutics.

References

A Technical Guide to the Discovery and Synthesis of GPR52 Agonist-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of GPR52 Agonist-1, a significant compound in the exploration of novel treatments for neuropsychiatric disorders. The G protein-coupled receptor 52 (GPR52) is an orphan receptor predominantly expressed in the brain, particularly in the striatum and cortex, making it a promising therapeutic target.[1][2] GPR52 agonists have garnered attention for their potential to modulate dopaminergic and glutamatergic neurotransmission, offering a novel approach for conditions such as schizophrenia and substance use disorders.[1][2][3]

Core Concepts and Signaling Pathways

GPR52 is a Gs/olf-coupled GPCR that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade can influence a variety of cellular functions, including gene expression and neuronal excitability. Notably, GPR52 is co-localized with dopamine D2 receptors in the striatum and D1 receptors in the prefrontal cortex. This unique expression pattern suggests that GPR52 agonists could functionally antagonize D2 receptor signaling while potentiating D1 receptor and NMDA receptor activity, a desirable profile for antipsychotic and pro-cognitive effects.

GPR52 Signaling Pathway

Caption: this compound activates the Gs/olf-cAMP signaling cascade.

Discovery and Synthesis of this compound

The first potent and orally available agonist for GPR52, referred to as this compound (also known as compound 7m), was discovered through a structure-activity relationship (SAR) study based on initial high-throughput screening hits. The synthesis aimed to create a bicyclic core to fix the conformation of a phenethyl ether moiety from earlier compounds.

Synthesis Workflow

Caption: General synthetic workflow for novel GPR52 agonists.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and other notable GPR52 agonists.

Table 1: In Vitro Potency and Efficacy of GPR52 Agonists

| Compound | EC50 (nM) | pEC50 | Emax (%) | Assay System | Reference |

| This compound (7m) | ~30 | 7.53 ± 0.08 | - | CHO cells expressing GPR52 | |

| PW0787 (12c) | 135 | - | - | HEK293 cells expressing hGPR52 | |

| Compound 3 | 75 | - | 122 | - | |

| Compound 10 | 27.5 | - | - | - | |

| HTL0041178 (1) | - | - | Full Agonist | Recombinant functional assay | |

| TP-024 (FTBMT) | 75 | - | - | - |

Table 2: In Vivo Pharmacokinetic and Efficacy Data for this compound

| Parameter | Value | Species | Dosing | Reference |

| Bioavailability (F) | 73% | Mouse | 1 mg/kg, PO | |

| Brain/Plasma AUC Ratio | 0.94 | - | - | |

| Cmax | 108.1 ng/mL | Mouse | 1 mg/kg, PO | |

| AUC0-8h | 613.7 ng·h/mL | Mouse | 1 mg/kg, PO | |

| Efficacy | Significantly suppressed methamphetamine-induced hyperactivity | Mouse | 3 mg/kg, PO |

Detailed Experimental Protocols

1. Glosensor™ cAMP Assay for GPR52 Agonist Activity

This protocol is used to measure the potency and efficacy of compounds in activating GPR52.

-

Cell Line: HEK293 cells transiently expressing human GPR52.

-

Principle: The Glosensor™ reagent contains a genetically engineered form of luciferase fused to a cAMP-binding protein. Binding of cAMP to this protein causes a conformational change that results in increased light output, which is proportional to the intracellular cAMP concentration.

-

Procedure:

-

Seed HEK293 cells in a 96-well plate.

-

Transfect cells with a plasmid encoding human GPR52 and the Glosensor™-22F cAMP plasmid.

-

Incubate the cells for 24-48 hours to allow for receptor and sensor expression.

-

Prepare a serial dilution of the test compounds (e.g., this compound) in a suitable assay buffer.

-

Add the compounds to the cells and incubate for a specified time (e.g., 15-30 minutes) at room temperature.

-

Measure the luminescence using a plate reader.

-

Data Analysis: The luminescence data is normalized to a positive control (e.g., a known GPR52 agonist or a direct adenylyl cyclase activator like forskolin) and a vehicle control. The EC50 and Emax values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

2. In Vivo Evaluation of Antipsychotic-like Activity

This protocol assesses the ability of GPR52 agonists to inhibit psychostimulant-induced hyperlocomotion, a common preclinical model for antipsychotic activity.

-

Animal Model: Male C57BL/6 mice or Sprague-Dawley rats.

-

Procedure:

-

Acclimate the animals to the testing environment (e.g., open-field arenas).

-

Administer the test compound (e.g., this compound) via the desired route (e.g., oral gavage, PO).

-

After a specified pretreatment time, administer a psychostimulant such as methamphetamine or amphetamine.

-

Immediately place the animals back into the open-field arenas and record their locomotor activity for a defined period (e.g., 60-90 minutes) using automated activity monitoring systems.

-

Data Analysis: The total distance traveled or the number of beam breaks is quantified. The effect of the test compound is determined by comparing the locomotor activity of the compound-treated group to the vehicle-treated, psychostimulant-challenged group. A significant reduction in hyperlocomotion indicates potential antipsychotic-like efficacy.

-

3. Pharmacokinetic Studies

These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the GPR52 agonist.

-

Animal Model: Male mice or rats.

-

Procedure:

-

Administer the test compound via intravenous (IV) and oral (PO) routes in separate groups of animals.

-

Collect blood samples at various time points after administration.

-

For brain penetration studies, collect brain tissue at the same time points.

-

Process the plasma and brain homogenates and analyze the concentration of the test compound using a suitable analytical method, such as LC-MS/MS.

-

Data Analysis: Pharmacokinetic parameters including Cmax, AUC, half-life, and bioavailability are calculated from the plasma concentration-time profiles. The brain-to-plasma concentration ratio is determined to assess brain penetrance.

-

Conclusion

The discovery and development of this compound and subsequent analogs represent a significant advancement in the pursuit of novel therapeutics for psychiatric disorders. The unique mechanism of action, targeting a Gs-coupled receptor to modulate key neurotransmitter systems, offers the potential for improved efficacy and a more favorable side-effect profile compared to existing treatments. The data and protocols presented in this guide provide a solid foundation for further research and development in this promising area of neuropharmacology.

References

- 1. What are GPR52 agonists and how do they work? [synapse.patsnap.com]

- 2. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

GPR52 Agonist-1: A Profile of Selectivity Against G Protein-Coupled Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: GPR52 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum and cortex, making it a promising therapeutic target for neuropsychiatric disorders such as schizophrenia. GPR52 is constitutively active and couples to the Gs/olf G protein, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). Several potent and selective synthetic agonists for GPR52 have been developed, with "GPR52 agonist-1" (often referred to in literature as compound 7m or a close analog) being a key pharmacological tool. This technical guide provides a comprehensive overview of the selectivity profile of this compound and related compounds against other GPCRs, details the experimental methodologies used for its characterization, and visualizes the key signaling pathways and experimental workflows.

Selectivity Profile of GPR52 Agonists

The development of GPR52 agonists has focused on achieving high selectivity to minimize off-target effects. Extensive in vitro pharmacological profiling has demonstrated that lead compounds, including those structurally related to this compound, exhibit a remarkable degree of selectivity for GPR52.

One such optimized agonist, compound 9, which evolved from the same lineage as this compound, demonstrated no significant activity in a comprehensive screening panel that included numerous GPCRs, transporters, and ion channels.[1] Similarly, another potent agonist, HTL0041178, was found to have a favorable off-target profile, a critical attribute for advancing into clinical development.[2]

Further characterization of a related GPR52 agonist, compound 15b, involved counter-screening against a panel of over 30 GPCRs, transporters, and ion channels. At a concentration of 10 µM, compound 15b showed no significant binding affinity for the majority of targets, with only a moderate interaction observed with the serotonin 2B (5-HT2B) receptor.[3] This high degree of selectivity is a common feature among the well-characterized GPR52 agonists.

While a comprehensive head-to-head quantitative dataset for a single GPR52 agonist against a full panel of GPCRs is not publicly available in a single source, the collective evidence from multiple studies on different lead compounds points towards a highly selective pharmacological profile. The table below summarizes the available selectivity and potency data for representative GPR52 agonists.

Table 1: Potency and Selectivity of Representative GPR52 Agonists

| Compound Name/Alias | Target | Assay Type | Potency (EC50/pEC50) | Selectivity Information | Reference |

| This compound (7m) | GPR52 | cAMP Accumulation | pEC50 = 7.53 ± 0.08 | Highly selective; no significant off-target activities reported in initial screens. | [4] |

| Compound 4 | GPR52 | cAMP Accumulation | EC50 = 119 nM | Starting point for optimization, noted for good selectivity. | [5] |

| PW0787 (12c) | GPR52 | cAMP Accumulation | EC50 = 135 nM | Described as a selective GPR52 agonist. | |

| FTBMT | GPR52 | cAMP Signaling | Not specified | A selective GPR52 agonist with in vivo efficacy. | |

| Compound 9 | GPR52 | cAMP Accumulation | EC50 = 135 nM | No activity in a broad-panel counter screening against numerous GPCRs, transporters, and ion channels. | |

| HTL0041178 | GPR52 | Functional Assay | Not specified | Low off-target/selectivity issues anticipated due to lack of close homology of GPR52 to other GPCRs. | |

| Compound 15b | GPR52 | cAMP Accumulation | Not specified | No significant binding affinity (Ki) at over 30 GPCRs, transporters, and ion channels at 10 µM, with moderate interaction at 5-HT2B. |

GPR52 Signaling Pathways

Activation of GPR52 by an agonist initiates a canonical Gs-coupled signaling cascade. This pathway is central to the receptor's function and is the primary mechanism through which its physiological effects are mediated. In addition to G protein-dependent signaling, GPR52 can also engage β-arrestin pathways.

Experimental Protocols

The selectivity and potency of GPR52 agonists are primarily determined through in vitro functional assays that measure the downstream consequences of receptor activation. The most common assays are the cAMP accumulation assay and the β-arrestin recruitment assay.

cAMP Accumulation Assay

This assay quantifies the increase in intracellular cAMP levels following agonist stimulation of GPR52.

Principle: GPR52 activation stimulates adenylyl cyclase to produce cAMP. The amount of cAMP produced is proportional to the agonist's potency and efficacy. Various detection methods can be used, including competitive immunoassays (e.g., HTRF, ELISA) or reporter-based systems (e.g., GloSensor).

General Protocol (GloSensor™ cAMP Assay):

-

Cell Culture and Transfection: HEK293 cells are transiently or stably transfected with a plasmid encoding human GPR52 and a plasmid for the GloSensor™ cAMP biosensor. The biosensor is a fusion protein of a cAMP-binding domain and a variant of firefly luciferase.

-

Cell Plating: Transfected cells are seeded into 384-well white-walled assay plates and incubated.

-

Compound Preparation: this compound and other test compounds are serially diluted to create a concentration-response curve.

-

Assay Procedure:

-

The cell culture medium is replaced with a CO2-independent medium containing the GloSensor™ cAMP Reagent.

-

The plates are equilibrated at room temperature.

-

A baseline luminescence reading is taken.

-

The diluted compounds are added to the wells.

-

The plates are incubated at room temperature.

-

A final luminescence reading is taken.

-

-

Data Analysis: The change in luminescence is proportional to the intracellular cAMP concentration. The data are normalized to a vehicle control and a reference agonist. EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR52 receptor.

Principle: Upon agonist binding and subsequent receptor phosphorylation, β-arrestin proteins are recruited to the intracellular domains of the GPCR. This interaction can be detected using various technologies, such as enzyme fragment complementation (e.g., PathHunter®) or bioluminescence resonance energy transfer (BRET).

General Protocol (PathHunter® β-Arrestin Assay):

-

Cell Line: A stable cell line co-expressing GPR52 fused to a small enzyme fragment (ProLink™) and β-arrestin fused to the larger, complementary enzyme acceptor (EA) fragment is used.

-

Cell Plating: Cells are seeded into 384-well white-walled assay plates.

-

Compound Addition: Serially diluted this compound is added to the cells and incubated.

-

Detection: The detection reagent, containing the chemiluminescent substrate, is added. The complementation of the enzyme fragments upon β-arrestin recruitment leads to the formation of an active enzyme that hydrolyzes the substrate, generating a light signal.

-

Data Analysis: The luminescence signal is measured and is directly proportional to the extent of β-arrestin recruitment. EC50 values are determined from the concentration-response curve.

Conclusion

This compound and its analogs represent a class of highly selective pharmacological tools and potential therapeutic agents. The available data from comprehensive off-target screening and specific counter-screening assays consistently demonstrate a favorable selectivity profile, with minimal interactions with a broad range of other GPCRs and cellular targets. This high degree of selectivity, coupled with their potent agonism at GPR52, underscores their value for elucidating the physiological roles of this orphan receptor and for the development of novel treatments for neuropsychiatric disorders. The standardized in vitro assays, such as cAMP accumulation and β-arrestin recruitment, are fundamental to the continued characterization and optimization of GPR52-targeting compounds.

References

- 1. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of the first potent and orally available agonist of the orphan G-protein-coupled receptor 52 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological properties of GPR52 agonist-1

An In-depth Technical Guide to the Pharmacological Properties of GPR52 agonist-1

Introduction

G protein-coupled receptor 52 (GPR52) is an orphan receptor primarily expressed in the brain, particularly in the striatum and cortex, regions crucial for motor control, cognition, and emotion.[1] It is a Gs/olf-coupled GPCR that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This signaling pathway suggests that GPR52 activation can counteract the signaling of Gi/o-coupled receptors, such as the dopamine D2 receptor (D2R), and potentially potentiate NMDA receptor activity.[4][5] These characteristics make GPR52 a promising therapeutic target for neuropsychiatric disorders like schizophrenia.

This compound (also identified as compound 7m) is a potent, selective, orally active, and blood-brain barrier (BBB) penetrant agonist developed for this target. Its pharmacological profile indicates potential as a novel antipsychotic with a reduced risk of extrapyramidal side effects. This document provides a comprehensive overview of the pharmacological properties, experimental methodologies, and signaling pathways associated with this compound.

Pharmacological Profile

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The quantitative data from these assessments are summarized below.

Data Presentation

Table 1: In Vitro Potency and Efficacy of this compound

| Parameter | Value | Assay Type | Cell Line | Reference |

|---|---|---|---|---|

| pEC₅₀ | 7.53 ± 0.08 | cAMP Accumulation | HEK293 |

| Mechanism | Direct Agonist | cAMP Accumulation | HEK293 | |

Table 2: In Vivo Pharmacokinetic Properties of this compound in Mouse

| Parameter | Value | Route | Dose | Reference |

|---|---|---|---|---|

| Cₘₐₓ | 108.1 ng/mL | PO | 1 mg/kg | |

| AUC₀₋₈ₕ | 613.7 ng·h/mL | PO | 1 mg/kg | |

| Bioavailability (F) | 73% | PO | 1 mg/kg |

| BBB Penetration | Penetrant | N/A | N/A | |

Table 3: In Vivo Pharmacodynamic Effects of this compound in Mice

| Model | Effect | Route | Dose | Reference |

|---|---|---|---|---|

| Methamphetamine-induced Hyperactivity | Significant suppression | PO | 3, 10, and 30 mg/kg |

| Catalepsy Assessment | No significant cataleptogenic effects | PO | Up to 100 mg/kg | |

Signaling and Experimental Workflows

Mandatory Visualization

Caption: this compound activates the Gs/olf pathway, counteracting D2R's inhibitory Gi/o signal.

Caption: Workflow for discovery and preclinical evaluation of a GPR52 agonist.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacological findings. The key experimental protocols used to characterize this compound are outlined below.

In Vitro GPR52 Activation: cAMP Accumulation Assay

This assay quantifies the agonist-induced activation of GPR52 by measuring the subsequent increase in intracellular cAMP.

-

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound.

-

Cell Line: Human Embryonic Kidney (HEK293) cells transiently or stably expressing human GPR52.

-

Assay Principle: The GloSensor™ cAMP Assay is commonly used. This is a bioluminescent, live-cell assay that measures cAMP levels in real-time. Cells are engineered to express a fusion protein of a cAMP-binding domain and a modified firefly luciferase. Binding of cAMP to the protein causes a conformational change, leading to light production.

-

Methodology:

-

Cell Plating: HEK293-GPR52 cells are seeded into 96- or 384-well plates and incubated.

-

Compound Preparation: this compound is serially diluted to create a concentration gradient (e.g., 0.1 nM to 30 µM).

-

Treatment: The various concentrations of the agonist are added to the cells. A vehicle control (e.g., 0.5% DMSO) is used as a baseline.

-

Signal Detection: After an incubation period, the luminescent signal is measured using a plate reader.

-

Data Analysis: The luminescence data is normalized to the vehicle control. A concentration-response curve is generated using non-linear regression to calculate the pEC₅₀ and Eₘₐₓ values. Efficacy is often expressed relative to a reference agonist.

-

In Vivo Efficacy: Methamphetamine-Induced Hyperlocomotion

This behavioral model assesses the antipsychotic-like potential of a compound by measuring its ability to attenuate psychostimulant-induced hyperactivity.

-

Objective: To evaluate the in vivo antipsychotic-like activity of this compound.

-

Animal Model: Male C57/BL6 mice or other appropriate rodent strains.

-

Methodology:

-

Acclimation & Habituation: Animals are acclimated to the housing facility and habituated to the testing chambers (e.g., open-field activity monitors) for several days prior to the experiment.

-

Drug Administration: this compound is administered orally (PO) at various doses (e.g., 3, 10, 30 mg/kg). A vehicle control group is also included.

-

Psychostimulant Challenge: After a set pretreatment time, mice are administered methamphetamine (e.g., 1 mg/kg, IP) to induce hyperlocomotor activity.

-

Locomotor Activity Assessment: Immediately following the challenge, mice are placed in automated activity monitoring chambers. Horizontal and vertical movements (photobeam breaks) are recorded for a specified duration (e.g., 60-90 minutes).

-

Data Analysis: The total distance traveled or the number of beam breaks is calculated. The data for the agonist-treated groups are compared to the vehicle-treated, methamphetamine-challenged group using appropriate statistical tests (e.g., ANOVA). A significant reduction in locomotor activity indicates antipsychotic-like efficacy.

-

Pharmacokinetic (PK) Studies

PK studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, including its ability to reach the target organ, the brain.

-

Objective: To determine key PK parameters such as Cₘₐₓ, AUC, and oral bioavailability (F%).

-

Animal Model: Male mice or Sprague-Dawley rats.

-

Methodology:

-

Dosing: A cohort of animals receives this compound via intravenous (IV) administration (e.g., 0.1-1 mg/kg) to determine clearance and volume of distribution. Another cohort receives the compound orally (PO) (e.g., 1 mg/kg).

-

Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h).

-

Bioanalysis: Plasma is separated from the blood, and the concentration of this compound is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Plasma concentration-time profiles are generated. PK parameters are calculated using non-compartmental analysis. Oral bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. For brain penetration, brain and plasma concentrations are measured at specific time points to determine the brain-to-plasma ratio.

-

References

GPR52 receptor expression in CNS

An In-Depth Technical Guide to GPR52 Receptor Expression in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 52 (GPR52) is a class A orphan GPCR, meaning its endogenous ligand has not yet been definitively identified.[1] It is highly conserved among vertebrates and is predominantly expressed in the brain, particularly within the striatum.[2][3][4][5] Functionally, GPR52 couples to the Gs/olf protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This specific expression pattern and signaling mechanism have positioned GPR52 as a promising therapeutic target for a range of central nervous system (CNS) disorders, including schizophrenia, Huntington's disease, and substance use disorders. An orally available GPR52 agonist, HTL0048149, has already advanced into Phase I human clinical trials for schizophrenia. This guide provides a comprehensive overview of GPR52 expression in the CNS, its signaling pathways, and the experimental protocols used for its study.

GPR52 Expression Profile in the CNS

GPR52 expression is highly enriched in the brain, with approximately 70% of its total expression in the human body occurring in striatal regions. This brain-selective expression is consistent across humans, rodents, and mice.

-

Striatal Expression: The highest levels of GPR52 mRNA are found in the nucleus accumbens (NAc), caudate, and putamen. Within the striatum, GPR52 is selectively expressed in dopamine D2 receptor (D2R)-expressing medium spiny neurons (MSNs), which form the striatopallidal (indirect) pathway.

-

Cortical Expression: GPR52 is also expressed in the prefrontal cortex. In this region, it is largely co-localized with dopamine D1 receptors (D1R) in cortical pyramidal neurons.

-

Other Brain Regions: Expression has also been detected in other areas involved in cognitive and emotional processing, such as the basolateral amygdala and habenular nuclei.

Data Presentation: Quantitative Expression and Co-Localization

The following tables summarize the relative expression and cellular localization of GPR52 in the CNS based on data from quantitative PCR (qPCR), RNA sequencing (RNAseq), and in situ hybridization (ISH) studies.

Table 1: Relative GPR52 mRNA Expression in Human and Rodent Brain Regions

| Brain Region | Relative Expression Level | Species | Method(s) | Reference(s) |

| Striatum | ||||

| Nucleus Accumbens | High | Human, Rodent | RNAseq, qPCR, ISH | |

| Caudate Nucleus | High | Human, Rodent | RNAseq, qPCR | |

| Putamen | High | Human | RNAseq | |

| Olfactory Tubercle | High | Rat | ISH | |

| Cortex | ||||

| Medial Prefrontal Cortex | Medium | Rat | ISH | |

| Cingulate Cortex | Detected | Human | - | |

| Entorhinal Cortex | Detected | Human | - | |

| Other Regions | ||||

| Basolateral Amygdala | Detected | Rat | ISH | |

| Habenular Nuclei | Detected | Rat | ISH | |

| Mammillary Nucleus | Detected | Human | - |

Table 2: Cellular Co-Localization of GPR52 in the CNS

| Brain Region | Co-localized Receptor | Cell Type | Species | Reference(s) |

| Striatum (Basal Ganglia) | Dopamine D2 Receptor (D2R) | Medium Spiny Neurons (MSNs) | Human, Rat, Mouse | |

| Medial Prefrontal Cortex | Dopamine D1 Receptor (D1R) | Pyramidal Neurons | Rat, Mouse | |

| Basal Ganglia | Dopamine D1 Receptor (D1R) | Neurons | Rodent |

GPR52 Signaling Pathways

GPR52's function is intrinsically linked to its signaling cascades, which modulate critical neuronal circuits. The receptor exhibits high constitutive activity, meaning it can signal without an agonist, though agonists further stimulate its pathways.

-

Canonical Gs/cAMP Pathway: GPR52 couples to Gs or Golf proteins. This coupling activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP Response Element-Binding protein (CREB), to regulate gene expression and cellular responses.

-

Crosstalk with Dopamine Receptors:

-

In the Striatum: GPR52 activation opposes the signaling of the Gi-coupled D2 receptor. While D2R activation inhibits adenylyl cyclase and reduces cAMP, GPR52 activation increases cAMP. This functional antagonism suggests that GPR52 agonists can produce effects similar to D2R antagonists, which are a cornerstone of antipsychotic medications.

-

In the Prefrontal Cortex: GPR52 activation potentiates D1 receptor signaling. Both GPR52 and D1 receptors are Gs-coupled, and their concurrent activation leads to a robust increase in cAMP, which is thought to enhance cognitive functions.

-

-

Non-Canonical β-Arrestin Pathway: In addition to G-protein coupling, GPR52 can interact with β-arrestins. This interaction can lead to the activation of the extracellular signal-regulated kinase (ERK) phosphorylation pathway, which is involved in modulating cognitive functions.

Visualization of GPR52 Signaling

Experimental Protocols

Studying the expression of GPR52 in the CNS requires a variety of molecular and cellular techniques. Below are detailed methodologies for key experiments.

Experimental Workflow Visualization

In Situ Hybridization (ISH) for GPR52 mRNA

This protocol is adapted for detecting GPR52 mRNA on frozen brain sections using digoxigenin (DIG)-labeled riboprobes.

Materials:

-

DEPC-treated solutions, 4% Paraformaldehyde (PFA), 30% Sucrose solution.

-

SuperFrost Plus slides, Hybridization buffer, DIG-labeled GPR52 antisense riboprobe.

-

Anti-DIG-AP antibody, NBT/BCIP developing solution.

Protocol:

-

Tissue Preparation:

-

Perfuse the animal with ice-cold PBS followed by 4% PFA.

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect by incubating in 30% sucrose/PBS solution at 4°C until the tissue sinks.

-

Freeze the brain in isopentane cooled on dry ice and store at -80°C.

-

Cut 14-20 µm sections using a cryostat and mount on SuperFrost Plus slides. Allow slides to dry for 30 minutes at room temperature.

-

-

Pre-hybridization:

-

Wash slides 2x5 min in PBS.

-

Permeabilize with Proteinase K (10 µg/ml in PBS) for 10 minutes at 37°C.

-

Wash 2x5 min in PBS.

-

Fix again with 4% PFA for 10 minutes.

-

Wash 2x5 min in PBS.

-

Acetylate sections in 0.1M triethanolamine with 0.25% acetic anhydride for 10 minutes to reduce background.

-

Wash 2x5 min in PBS and dehydrate through an ethanol series (50%, 70%, 95%, 100%). Air dry completely.

-

-

Hybridization:

-

Dilute the DIG-labeled GPR52 antisense probe in hybridization buffer (e.g., 1:1000).

-

Apply ~300 µl of probe solution to each slide, cover with a coverslip, and seal.

-

Incubate overnight at 65°C in a humidified chamber.

-

-

Post-hybridization Washes:

-

Carefully remove coverslips in 5x SSC.

-

Wash in 2x SSC for 30 minutes at 65°C.

-

Wash in 0.2x SSC for 30 minutes at 65°C.

-

Wash 2x5 min in MABT buffer (Maleic acid buffer with Tween-20) at room temperature.

-

-

Immunodetection:

-

Block sections with blocking solution (e.g., MABT with 2% blocking reagent and 20% heat-inactivated sheep serum) for 1-2 hours.

-

Incubate with anti-DIG-AP (alkaline phosphatase conjugated) antibody (e.g., 1:1500 in blocking solution) overnight at 4°C.

-

Wash slides 3x10 min in MABT.

-

Equilibrate in detection buffer (e.g., NTMT) for 5-10 minutes.

-

-

Development and Mounting:

-

Incubate slides with NBT/BCIP color development solution in the dark. Monitor progress under a microscope.

-

Stop the reaction by washing thoroughly with PBS.

-

Counterstain with Nuclear Fast Red if desired.

-

Dehydrate through an ethanol series, clear with xylene, and coverslip with a xylene-based mounting medium.

-

Immunohistochemistry (IHC) for GPR52 Protein

This protocol is for fluorescent detection of GPR52 protein in formalin-fixed, paraffin-embedded (FFPE) or frozen brain sections.

Materials:

-

FFPE or frozen brain sections on charged slides.

-

Citrate buffer (pH 6.0) for antigen retrieval.

-

Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).

-

Primary antibody (anti-GPR52).

-

Fluorophore-conjugated secondary antibody.

-

DAPI or Hoechst for nuclear counterstaining.

Protocol:

-

Deparaffinization and Rehydration (for FFPE sections):

-

Heat slides in a drying oven (e.g., 45 min at 60°C).

-

Wash 3x5 min in xylene.

-

Rehydrate through a graded series of ethanol (100%, 95%, 80%, 70%) for 3 minutes each.

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by steaming or microwaving slides in 0.01M sodium citrate buffer (pH 6.0) for 20 minutes.

-

Allow slides to cool to room temperature for at least 20 minutes.

-

Rinse in PBS-T (PBS with 0.1% Tween-20).

-

-

Immunostaining:

-

Block non-specific binding by incubating sections in blocking buffer for 1 hour at room temperature.

-

Drain the blocking buffer and apply the primary anti-GPR52 antibody diluted in antibody solution.

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Detection:

-

Wash sections 3x10 min with PBS-T.

-

Apply the appropriate fluorophore-conjugated secondary antibody diluted in antibody solution.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

Wash sections 3x10 min with PBS-T, protected from light.

-

-

Mounting:

-

Counterstain nuclei with DAPI or Hoechst for 5 minutes.

-

Rinse briefly in PBS.

-

Coverslip with an anti-fade mounting medium.

-

Store slides at 4°C in the dark until imaging.

-

Quantitative Real-Time PCR (qPCR) for GPR52 mRNA

This protocol outlines the steps to quantify GPR52 mRNA levels from dissected brain regions.

Protocol:

-

Tissue Homogenization and RNA Extraction:

-

Dissect the brain region of interest (e.g., striatum, prefrontal cortex) on ice.

-

Immediately homogenize the tissue in a lysis buffer (e.g., TRIzol) using a mechanical homogenizer.

-

Extract total RNA according to the manufacturer's protocol (e.g., TRIzol-chloroform extraction followed by isopropanol precipitation).

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing: cDNA template, GPR52-specific forward and reverse primers, a suitable qPCR master mix (e.g., SYBR Green or TaqMan), and nuclease-free water.

-

Include a no-template control (NTC) and a no-reverse-transcriptase (-RT) control.

-

Run the reaction on a qPCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for GPR52 and one or more stable housekeeping genes (e.g., GAPDH, β-Actin).

-

Calculate the relative expression of GPR52 mRNA using the ΔΔCt method.

-

Single-Nucleus RNA Sequencing (snRNA-seq)

snRNA-seq is a powerful technique to analyze gene expression at the single-cell level, especially for CNS tissue where whole-cell dissociation can be challenging.

Protocol Outline:

-

Nuclei Isolation:

-

Start with fresh or flash-frozen CNS tissue.

-

Gently homogenize the tissue in a chilled lysis buffer to break open cell membranes while keeping nuclei intact.

-

Filter the homogenate through a cell strainer to remove large debris.

-

Enrich for nuclei using density gradient centrifugation (e.g., with a sucrose gradient) or fluorescence-activated cell sorting (FACS).

-

Perform a final clean-up step to remove myelin and other debris.

-

-

Single-Nucleus Capture and Library Preparation:

-

Use a commercial platform (e.g., 10x Genomics) to partition single nuclei into nanoliter-scale droplets with barcoded beads.

-

Inside each droplet, the nucleus is lysed, and its mRNA is captured by the barcoded beads and reverse transcribed into cDNA.

-

Pool the barcoded cDNA from all droplets and perform amplification.

-

Construct a sequencing library by adding sequencing adaptors.

-

-

Sequencing and Data Analysis:

-

Sequence the library on a high-throughput sequencer.

-

Process the raw sequencing data to align reads and generate a gene-barcode matrix (count matrix).

-

Perform quality control, normalization, and dimensionality reduction (e.g., PCA, UMAP).

-

Cluster the nuclei based on their transcriptomic profiles to identify different cell types (neurons, astrocytes, microglia, etc.).

-

Analyze the expression of GPR52 within specific cell clusters to determine its cell-type-specific expression pattern.

-

Conclusion

GPR52 is a brain-enriched orphan GPCR with a distinct expression pattern that is tightly linked to the dopaminergic system. Its high concentration in D2R-expressing neurons of the striatum and D1R-expressing neurons of the prefrontal cortex makes it a highly attractive drug target. The signaling pathways of GPR52, primarily through cAMP modulation, provide a clear mechanism for influencing the neuronal circuits implicated in schizophrenia and other CNS disorders. The experimental methods detailed in this guide provide the necessary tools for researchers and drug developers to further investigate GPR52's role in CNS function and pathology, paving the way for novel therapeutic interventions.

References

- 1. What are GPR52 agonists and how do they work? [synapse.patsnap.com]

- 2. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anatomical Transcriptome of G Protein-Coupled Receptors Leads to the Identification of a Novel Therapeutic Candidate GPR52 for Psychiatric Disorders | PLOS One [journals.plos.org]

- 4. Anatomical Transcriptome of G Protein-Coupled Receptors Leads to the Identification of a Novel Therapeutic Candidate GPR52 for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gene - GPR52 [maayanlab.cloud]

Methodological & Application

GPR52 Agonist-1: Application Notes and Protocols for In Vivo Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GPR52 agonists, exemplified by GPR52 agonist-1 and other tool compounds, in preclinical rodent models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of these compounds for psychiatric disorders such as schizophrenia.

Introduction

GPR52 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the brain, specifically in the striatum and prefrontal cortex.[1][2][3] Its unique localization and signaling properties make it a promising therapeutic target for schizophrenia and other neuropsychiatric disorders.[2][4] GPR52 is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP). In the striatum, GPR52 is co-expressed with dopamine D2 receptors (D2R), while in the prefrontal cortex, it is co-localized with dopamine D1 receptors (D1R). This differential expression pattern suggests that GPR52 agonists could simultaneously modulate hyperdopaminergic states in the striatum (addressing positive symptoms of schizophrenia) and enhance cortical function (addressing cognitive and negative symptoms).

This compound (also referred to as compound 7m) is a potent, orally active, and blood-brain barrier penetrant agonist of GPR52. Preclinical studies in rodent models have demonstrated its antipsychotic-like and pro-cognitive effects.

Signaling Pathways of GPR52

Activation of GPR52 by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gs protein, which stimulates adenylyl cyclase to produce cAMP. Additionally, GPR52 activation can lead to β-arrestin-2 recruitment and subsequent phosphorylation of ERK1/2, a pathway that may be crucial for its cognitive-enhancing effects.

Data Presentation

In Vitro Potency of GPR52 Agonists

| Compound | pEC50 | EC50 (nM) | Reference |

| This compound | 7.53 | ~30 | |

| FTBMT (TP-024) | - | 75 | |

| Compound 10 | - | 27.5 | |

| HTL0041178 (Compound 1) | 7.55 (rat) | 27.5 (rat) | |

| PW0787 | - | 135 |

Pharmacokinetic Properties of GPR52 Agonists in Rodents

| Compound | Species | Dose & Route | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (F%) | Brain/Plasma Ratio | Reference |

| This compound | Mouse | 1 mg/kg, PO | 108.1 | 613.7 | 73% | 0.94 | |

| Compound 4 | Mouse | 1 mg/kg, PO | 108.1 | 613.7 | 73% | 0.94 | |

| Compound 9 | Mouse | 10 mg/kg, IV | - | - | - | 0.39 | |

| Compound 10 | Rat | 3 mg/kg, PO | - | - | 40% | 0.35 (unbound) | |

| HTL0041178 | Mouse | - | - | - | >80% | - | |

| HTL0041178 | Rat | 1 mg/kg, IV | - | - | - | - | |

| NXE0041178 | Mouse | - | - | - | - | Extensive brain exposure | |

| NXE0041178 | Rat | - | - | - | - | Extensive brain exposure |

In Vivo Efficacy of GPR52 Agonists in Rodent Models

| Compound | Model | Species | Dose (mg/kg, PO) | Effect | Reference |

| This compound | Methamphetamine-induced hyperlocomotion | Mouse | 3, 10, 30 | Significant suppression | |

| FTBMT | MK-801-induced hyperactivity | Mouse | - | Inhibition | |